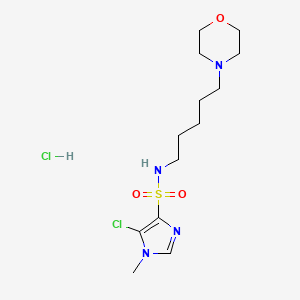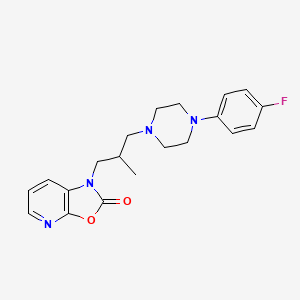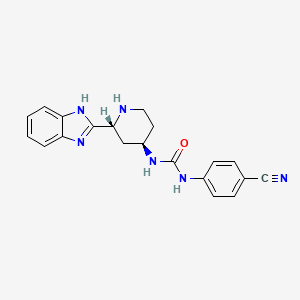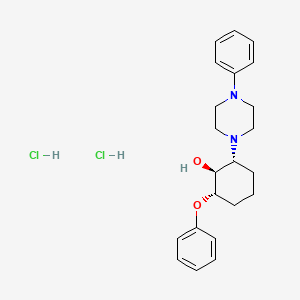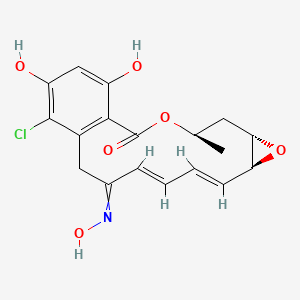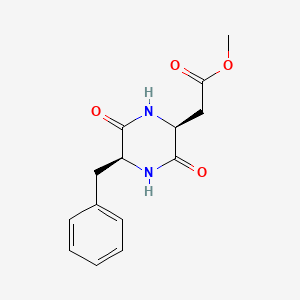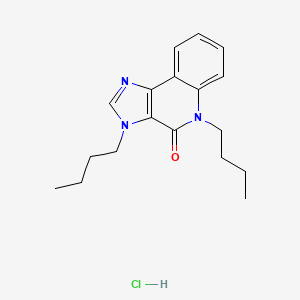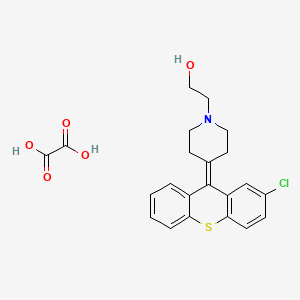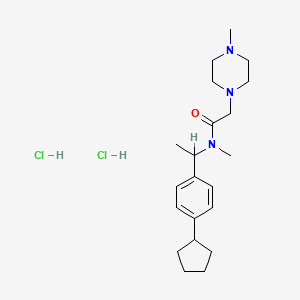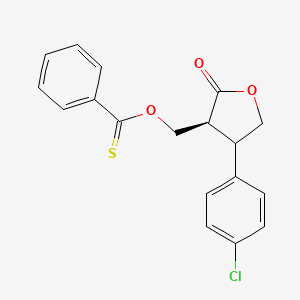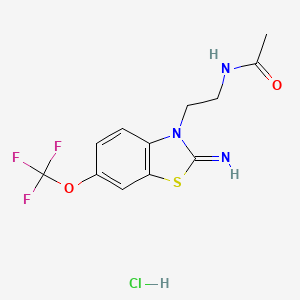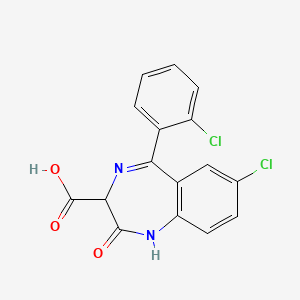
Dirazepic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirazepic acid is a chemical compound with the molecular formula C₁₆H₁₀Cl₂N₂O₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is a derivative of benzodiazepine, a class of compounds widely recognized for their therapeutic applications, particularly in the treatment of anxiety and insomnia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dirazepic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a benzodiazepine derivative with specific reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dirazepic acid undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dirazepic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as anxiety and insomnia.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dirazepic acid involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and anxiolytic effects.
Comparaison Avec Des Composés Similaires
Dirazepic acid is compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and their effects on its pharmacological properties.
List of Similar Compounds
Diazepam: Used to treat anxiety, seizures, and muscle spasms.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Clonazepam: Used for panic disorders and seizure prevention.
This compound stands out due to its distinct chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61929-65-5 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O3 |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23) |
Clé InChI |
CZPWAGRAFVFGKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





